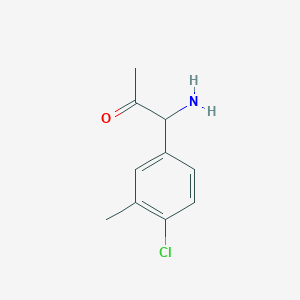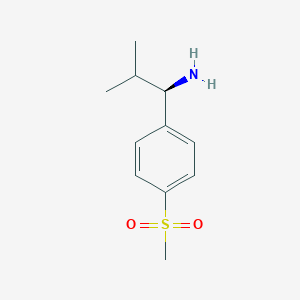
(R)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-aminehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chiral amine compound with a molecular formula of C10H15NO2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally friendly and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions often include the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale biocatalytic processes, where the transaminase enzymes are employed in reactors to convert the starting materials into the desired product. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride: The (S)-enantiomer of the compound, which may have different biological activities and properties.
1-(4-(Methylsulfonyl)phenyl)propan-2-amine: A related compound with a similar structure but different substitution pattern.
Uniqueness
®-2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
(1R)-2-methyl-1-(4-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-8(2)11(12)9-4-6-10(7-5-9)15(3,13)14/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
IFDDPMRFQGRTKZ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


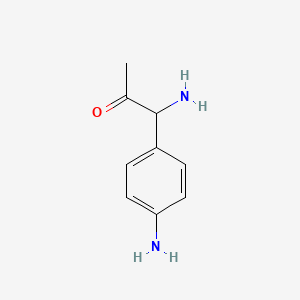


![6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13054763.png)

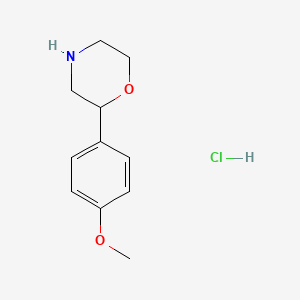
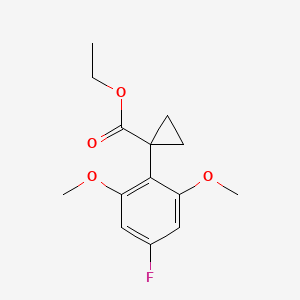
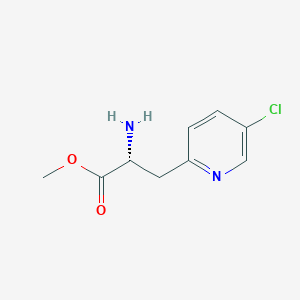

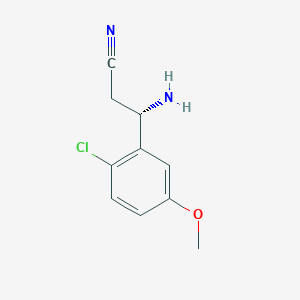


![(1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054817.png)
